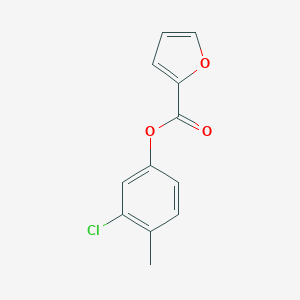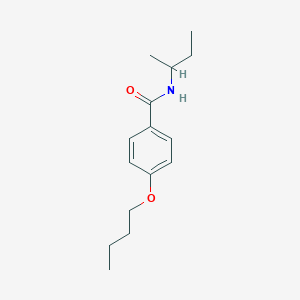
N-(3-carbamoylphenyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-carbamoylphenyl)pyridine-4-carboxamide, also known as 3-CPA, is a chemical compound used in scientific research. It belongs to the class of N-phenylpyridine-2-carboxamides and has been studied for its potential therapeutic effects on various diseases.
Mecanismo De Acción
The mechanism of action of N-(3-carbamoylphenyl)pyridine-4-carboxamide involves the inhibition of various enzymes and signaling pathways. In cancer research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In Alzheimer's disease research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to inhibit the activity of beta-secretase, which is an enzyme involved in the production of amyloid beta peptides. In inflammation research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to inhibit the activation of NF-kappaB, which is a transcription factor involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-carbamoylphenyl)pyridine-4-carboxamide depend on the specific disease and experimental conditions. In cancer research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to reduce the accumulation of amyloid beta peptides and improve cognitive function in animal models. In inflammation research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and improve symptoms in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-carbamoylphenyl)pyridine-4-carboxamide in lab experiments include its potential therapeutic effects on various diseases and its well-characterized mechanism of action. However, the limitations of using N-(3-carbamoylphenyl)pyridine-4-carboxamide in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on N-(3-carbamoylphenyl)pyridine-4-carboxamide. These include the development of more efficient synthesis methods, the investigation of its potential therapeutic effects on other diseases, and the optimization of its pharmacological properties. Additionally, the combination of N-(3-carbamoylphenyl)pyridine-4-carboxamide with other compounds or therapies may enhance its therapeutic effects and reduce its toxicity. Overall, the research on N-(3-carbamoylphenyl)pyridine-4-carboxamide has the potential to lead to the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of N-(3-carbamoylphenyl)pyridine-4-carboxamide involves the reaction of 3-aminobenzoic acid and 4-pyridinecarboxylic acid with the use of coupling agents and solvents. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques, such as NMR and IR.
Aplicaciones Científicas De Investigación
N-(3-carbamoylphenyl)pyridine-4-carboxamide has been studied for its potential therapeutic effects on various diseases, such as cancer, Alzheimer's disease, and inflammation. In cancer research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to reduce the accumulation of amyloid beta peptides, which are associated with the development of the disease. In inflammation research, N-(3-carbamoylphenyl)pyridine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Propiedades
Nombre del producto |
N-(3-carbamoylphenyl)pyridine-4-carboxamide |
|---|---|
Fórmula molecular |
C13H11N3O2 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
N-(3-carbamoylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11N3O2/c14-12(17)10-2-1-3-11(8-10)16-13(18)9-4-6-15-7-5-9/h1-8H,(H2,14,17)(H,16,18) |
Clave InChI |
BEWJROZSIKCCJO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C(=O)N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267151.png)
![N-[3-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B267152.png)

![N-[3-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B267154.png)

![2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267158.png)

![2-(2-ethoxyethoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B267160.png)
![N-[2-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B267161.png)
![N-[2-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B267163.png)

![2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267165.png)

